molecular formula C15H13NO4 B4669029 2,3-dimethylphenyl 2-nitrobenzoate

2,3-dimethylphenyl 2-nitrobenzoate

Cat. No.: B4669029
M. Wt: 271.27 g/mol
InChI Key: VSIFHYHVZPWNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylphenyl 2-nitrobenzoate is a synthetic benzoate ester derivative of interest in chemical and pharmaceutical research. Its structure incorporates a 2,3-dimethylphenyl group esterified with 2-nitrobenzoic acid. While specific studies on this compound are limited, research on structurally similar nitrobenzoate esters indicates significant potential. Notably, nitro-substituted benzoate esters have demonstrated valuable antimycobacterial properties, with studies showing that esters, particularly those with nitro-aromatic substitutions, can exhibit enhanced activity against Mycobacterium tuberculosis compared to their parent acids . These esters are investigated as potential prodrugs; their lipophilic nature is thought to facilitate better penetration into bacterial cells, where they are subsequently hydrolyzed by bacterial esterases to release the active nitrobenzoic acid . The nitro group itself is a key pharmacophore in several bioactive compounds and can be essential for the mode of action, for instance, in covalent inhibitors of essential bacterial enzymes like DprE1 . From a chemical synthesis perspective, the nitro group on the benzoate ring is introduced via electrophilic aromatic substitution, a fundamental reaction where an aromatic ring reacts with a nitronium ion (NO₂⁺) electrophile . This product is intended for research purposes only, such as in medicinal chemistry for the development of novel antimicrobial agents, as a building block in organic synthesis, or for further pharmacological and toxicological profiling. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,3-dimethylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-6-5-9-14(11(10)2)20-15(17)12-7-3-4-8-13(12)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIFHYHVZPWNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylphenyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2,3-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylphenyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 2,3-dimethylphenol and 2-nitrobenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide solution.

Major Products Formed

    Reduction: 2,3-dimethylphenyl 2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,3-dimethylphenol and 2-nitrobenzoic acid.

Scientific Research Applications

2,3-dimethylphenyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 2-nitrobenzoate largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2-Nitrobenzoate vs. Amino-Substituted Analogs
  • Methyl 2-(2,3-Dimethylanilino)benzoate (): This compound substitutes the nitro group with an anilino (NH-C6H3(CH3)2) group. The electron-donating nature of the amino group reduces electrophilicity at the ester carbonyl, making it less reactive toward nucleophilic attack compared to the nitro-substituted analog.
  • Reactivity in Hydrolysis: Ortho-nitro groups enhance the electrophilicity of the ester carbonyl, accelerating hydrolysis under basic conditions. In contrast, amino-substituted esters exhibit slower hydrolysis due to resonance stabilization.
Ortho vs. Para Substituents
  • Alachlor (): A chloroacetamide herbicide with a 2,6-diethylphenyl group.

Physical and Spectroscopic Properties

Property 2,3-Dimethylphenyl 2-Nitrobenzoate (Inferred) Methyl 2-(2,3-Dimethylanilino)benzoate Alachlor
Melting Point 120–125°C (estimated) 145–147°C 39–42°C
Solubility Low in water; moderate in polar solvents Insoluble in water Lipophilic
IR (NO₂/C=O) ~1520 cm⁻¹ (NO₂), ~1720 cm⁻¹ (C=O) ~1680 cm⁻¹ (C=O) N/A
NMR Shifts (Phenyl) Downfield shifts due to nitro group Upfield shifts from methyl/amino groups N/A

Research Findings and Key Insights

  • Catalytic Applications : The nitro group’s electron-withdrawing nature may enhance compatibility with metal catalysts in C–H functionalization reactions, similar to N,O-bidentate directing groups in .

Q & A

Q. What synthetic routes enable selective functionalization of the dimethylphenyl ring without disrupting the nitrobenzoate ester?

  • Methodology : Employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at -78°C. Protect the ester group with TMSCl (trimethylsilyl chloride) prior to electrophilic substitution (e.g., bromination). Validate regioselectivity via NOESY NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethylphenyl 2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2,3-dimethylphenyl 2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.